N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridine-7-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
Description
N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridine-7-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an imidazo[4,5-b]pyridine moiety, which is known for its biological activity and potential therapeutic applications. The compound’s structure includes a piperidine ring, which is often found in pharmacologically active molecules, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridine-7-carbonyl)piperidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-19-11-18-14-13(6-7-17-15(14)19)16(22)21-8-4-5-12(10-21)9-20(2)25(3,23)24/h6-7,11-12H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUREBLJCAEZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CN=C21)C(=O)N3CCCC(C3)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridine-7-carbonyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions.
Attachment of the Piperidine Ring: The imidazo[4,5-b]pyridine core is then reacted with a piperidine derivative. This step may involve nucleophilic substitution reactions, where the piperidine ring is introduced using reagents like piperidine hydrochloride and a base such as sodium hydroxide.
Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This is typically achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving automated systems to control temperature, pressure, and reagent addition. Solvent recovery and recycling would be implemented to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine moiety, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridine-7-carbonyl)piperidin-3-yl]methyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to its structure being explored to enhance efficacy and reduce toxicity.
Chemical Biology: It is used as a probe to study cellular processes and pathways, helping to elucidate the mechanisms of action of various biological systems.
Mechanism of Action
The mechanism of action of N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridine-7-carbonyl)piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and immune response. Its interaction with these pathways can lead to therapeutic effects in diseases such as cancer and autoimmune disorders.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridine-7-carbonyl)piperidin-3-yl]methyl]methanesulfonamide: shares structural similarities with other sulfonamides and imidazo[4,5-b]pyridine derivatives.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine, which also contain the sulfonamide group, are used as antibiotics and anti-inflammatory agents.
Imidazo[4,5-b]pyridine Derivatives: Compounds such as zolpidem and alpidem, which are used as sedative-hypnotics and anxiolytics, respectively.
Uniqueness
Structural Complexity: The combination of the imidazo[4,5-b]pyridine core with the piperidine ring and sulfonamide group makes this compound unique in its structural complexity and potential for diverse biological activity.
Biological Activity: Its ability to interact with multiple biological targets and pathways distinguishes it from simpler sulfonamides and imidazo[4,5-b]pyridine derivatives, offering a broader range of therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
